molecular formula C17H26ClNO B12738869 Cyclohexanol, 4-phenyl-4-piperidino-, hydrochloride, cis- CAS No. 80770-79-2

Cyclohexanol, 4-phenyl-4-piperidino-, hydrochloride, cis-

Cat. No.: B12738869
CAS No.: 80770-79-2
M. Wt: 295.8 g/mol
InChI Key: RYOHRVHRBBLTPP-UHFFFAOYSA-N
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Description

Cyclohexanol, 4-phenyl-4-piperidino-, hydrochloride, cis- is an organic compound with the molecular formula C17H25NO·HCl It is a derivative of cyclohexanol, where the hydroxyl group is substituted with a phenyl and a piperidino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol, 4-phenyl-4-piperidino-, hydrochloride, cis- typically involves the following steps:

    Formation of the Cyclohexanol Derivative: The initial step involves the formation of the cyclohexanol derivative by reacting cyclohexanone with phenylmagnesium bromide (Grignard reagent) to form 4-phenylcyclohexanol.

    Introduction of the Piperidino Group: The next step involves the introduction of the piperidino group. This can be achieved by reacting 4-phenylcyclohexanol with piperidine in the presence of a suitable catalyst.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the resulting compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of Cyclohexanol, 4-phenyl-4-piperidino-, hydrochloride, cis- may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 4-phenyl-4-piperidino-, hydrochloride, cis- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The phenyl and piperidino groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone or benzoic acid, while reduction may yield cyclohexanol or piperidine derivatives.

Scientific Research Applications

Cyclohexanol, 4-phenyl-4-piperidino-, hydrochloride, cis- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: It is used in studies related to its biological activity and potential therapeutic effects.

    Medicine: It is investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of Cyclohexanol, 4-phenyl-4-piperidino-, hydrochloride, cis- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol, 4-phenyl-4-piperidino-, trans-: This is a stereoisomer of the cis- compound, with different spatial arrangement of the substituents.

    Cyclohexanol, 4-phenyl-4-morpholino-: This compound has a morpholino group instead of a piperidino group.

    Cyclohexanol, 4-phenyl-4-pyrrolidino-: This compound has a pyrrolidino group instead of a piperidino group.

Uniqueness

Cyclohexanol, 4-phenyl-4-piperidino-, hydrochloride, cis- is unique due to its specific stereochemistry and the presence of both phenyl and piperidino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

80770-79-2

Molecular Formula

C17H26ClNO

Molecular Weight

295.8 g/mol

IUPAC Name

4-phenyl-4-piperidin-1-ylcyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C17H25NO.ClH/c19-16-9-11-17(12-10-16,15-7-3-1-4-8-15)18-13-5-2-6-14-18;/h1,3-4,7-8,16,19H,2,5-6,9-14H2;1H

InChI Key

RYOHRVHRBBLTPP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2(CCC(CC2)O)C3=CC=CC=C3.Cl

Origin of Product

United States

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